REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:13])[CH3:12])=[O:9])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Pd].O>[NH2:1][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:12])[CH3:13])=[O:9])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC(C)(C)CC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
After filtration, concentration of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NC(C)(C)CC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |